molecular formula C6Cl4F8O B075165 3,5,6-Trichlorooctafluorohexanoyl chloride CAS No. 1422-98-6

3,5,6-Trichlorooctafluorohexanoyl chloride

Cat. No.: B075165
CAS No.: 1422-98-6
M. Wt: 381.9 g/mol
InChI Key: HNDCMJCNRXFMQR-UHFFFAOYSA-N
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Description

3,5,6-Trichlorooctafluorohexanoyl chloride: is a chemical compound with the molecular formula C6Cl3F8O . It is a chlorinated and fluorinated derivative of hexanoyl chloride, characterized by the presence of three chlorine atoms and eight fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trichlorooctafluorohexanoyl chloride typically involves the chlorination and fluorination of hexanoyl chloride. The process can be carried out using chlorine gas and fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors equipped with cooling systems to manage the heat generated during the reaction. The use of catalysts can enhance the efficiency of the process, and the product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trichlorooctafluorohexanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5,6-Trichlorooctafluorohexanoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds. It is also employed in the preparation of specialty chemicals and materials with unique properties .

Biology and Medicine: In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function. Its reactivity makes it useful for creating fluorinated analogs of biologically active compounds .

Industry: In the industrial sector, it is used in the production of fluorinated polymers and surfactants. These materials have applications in coatings, lubricants, and other high-performance products .

Mechanism of Action

The mechanism of action of 3,5,6-Trichlorooctafluorohexanoyl chloride involves its high reactivity due to the presence of multiple electronegative chlorine and fluorine atoms. These atoms create a highly polarized molecule, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various substituted products, and its hydrolysis leads to the formation of the corresponding acid .

Comparison with Similar Compounds

  • 3,5,6-Trichlorooctafluorohexanoic acid
  • 3,5,6-Trichlorooctafluorohexanol
  • 3,5,6-Trichlorooctafluorohexanamide

Comparison: Compared to its similar compounds, 3,5,6-Trichlorooctafluorohexanoyl chloride is more reactive due to the presence of the acyl chloride functional group. This makes it a valuable intermediate in chemical synthesis, as it can easily undergo various reactions to form a wide range of products. Its high reactivity also distinguishes it from other less reactive derivatives .

Properties

IUPAC Name

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4F8O/c7-1(19)2(11,12)3(8,13)5(15,16)4(9,14)6(10,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDCMJCNRXFMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375294
Record name 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422-98-6
Record name 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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